molecular formula C19H22N2O3S B2669898 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034562-41-7

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2669898
CAS No.: 2034562-41-7
M. Wt: 358.46
InChI Key: ZYOQNUHVSUGHEX-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is an ethanediamide derivative featuring two distinct substituents: a cyclohexenyl ethyl group and a [5-(thiophen-2-yl)furan-2-yl]methyl moiety. This structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic systems .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-18(20-11-10-14-5-2-1-3-6-14)19(23)21-13-15-8-9-16(24-15)17-7-4-12-25-17/h4-5,7-9,12H,1-3,6,10-11,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOQNUHVSUGHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Introduction of the thiophene and furan rings: These heterocyclic rings can be synthesized via cyclization reactions involving sulfur and oxygen-containing precursors.

    Coupling reactions: The final step involves coupling the cyclohexene, thiophene, and furan rings with an ethanediamide backbone using reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

a. Heterocyclic Moieties

  • Target Compound: The [5-(thiophen-2-yl)furan-2-yl]methyl group combines electron-rich thiophene and furan rings, enhancing aromaticity and planar geometry. This contrasts with compounds like ranitidine hydrochloride, which features a furan substituted with a dimethylaminomethyl group .
  • Compound 52 (): Contains a thiophen-2-yl group modified with a cyclopentylaminomethyl substituent, emphasizing alkylamine interactions rather than fused heterocycles .
  • N-[(2-methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide () : Substituted with pyridine, a basic heterocycle, which may improve solubility compared to the target compound’s thiophene-furan system .

b. Backbone Substituents

  • The target compound’s cyclohexenyl ethyl group provides conformational flexibility and moderate lipophilicity. In contrast, Compound 15 () uses a tetrahydronaphthalenyl group, a bicyclic system that increases rigidity and steric hindrance .
Physicochemical Properties
Compound Name Molecular Weight (Calculated) Key Substituents Aromatic Systems Predicted LogP
Target Compound ~455 g/mol Cyclohexenyl ethyl, thiophene-furan Thiophene, Furan ~3.5
Ranitidine HCl 314 g/mol Dimethylaminomethyl furan Furan ~1.2
Compound 52 ~448 g/mol Cyclopentylaminomethyl thiophene Thiophene ~4.0
N-[(2-methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide ~385 g/mol Pyridinylethyl, methoxy-methylphenyl Pyridine ~2.8
  • The target compound’s higher LogP (estimated ~3.5) reflects the lipophilic cyclohexenyl group and aromatic thiophene-furan system, which may enhance membrane permeability but reduce aqueous solubility compared to ranitidine .

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S and a molecular weight of approximately 358.46 g/mol. Its structure features a cyclohexene moiety linked to an ethyl chain, which is further connected to a thiophene-furan hybrid structure. The presence of nitrogen and sulfur enhances its chemical reactivity and potential interactions with biological systems.

The biological mechanisms underlying the activity of this compound are still under investigation. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing downstream signaling pathways.

Interaction Studies

Molecular docking studies indicate favorable interactions with key proteins involved in inflammatory responses and cancer progression. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics and pharmacokinetics.

Potential Therapeutic Applications

Given its unique structural features, this compound holds promise in several therapeutic areas:

  • Anti-inflammatory agents : Due to its interaction with inflammatory pathways.
  • Anticancer agents : Potential modulation of cancer cell signaling.
  • Analgesic properties : Similar compounds have shown pain-relieving effects.

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the uniqueness of this compound:

Compound NameStructural FeaturesNotable Activities
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamideContains piperidine and oxolane ringsPotential analgesic effects
4-Methoxybenzoic acidAromatic ring with methoxy groupUsed as an intermediate in pharmaceuticals
4-Bromo-thiopheneHalogenated thiopheneExhibits antimicrobial properties

The distinct combination of functional groups in this compound may confer unique biological activities not observed in these similar compounds.

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